Icmt-IN-25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-25: is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound has shown significant potential in scientific research, particularly in the study of cancer and other diseases where ICMT plays a crucial role .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-25 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its activity and selectivity towards ICMT.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Icmt-IN-25 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Icmt-IN-25 has a wide range of scientific research applications, including:
Cancer Research: It has been shown to inhibit the growth of cancer cells by targeting ICMT, which is involved in the post-translational modification of oncogenic proteins.
Biological Studies: It is used to study the role of ICMT in various biological processes, including cell signaling and protein localization.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting ICMT-related pathways.
Industrial Applications: It can be used in the development of new materials and processes that require the inhibition of ICMT activity.
Mechanism of Action
Icmt-IN-25 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase (ICMT). This enzyme is responsible for the methylation of isoprenylated proteins, a crucial step in their post-translational modification. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to the inhibition of cell growth and proliferation .
Molecular Targets and Pathways:
ICMT: The primary target of this compound.
RAS Pathway: Inhibition of ICMT affects the RAS signaling pathway, which is involved in cell growth and proliferation
Comparison with Similar Compounds
Cysmethynil: Another ICMT inhibitor with similar activity but lower solubility.
Indole-based ICMT inhibitors: These compounds have been developed through high-throughput screening and show similar inhibitory activity.
Uniqueness of Icmt-IN-25: this compound stands out due to its high potency and selectivity towards ICMT, as well as its favorable solubility and pharmacokinetic properties. These characteristics make it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C21H26ClNO |
---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C21H26ClNO/c1-20(2)16-21(12-14-24-20,17-7-4-3-5-8-17)11-13-23-19-10-6-9-18(22)15-19/h3-10,15,23H,11-14,16H2,1-2H3 |
InChI Key |
POOGSHLRUZCCQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.